
Temsirolimus Isomer C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Temsirolimus Isomer C, also known as Temsirolimus Impurity 1, is a technical grade compound with the molecular formula C56H87NO16 and a molecular weight of 1030.29 . It is categorized under immunosuppressants .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C56H87NO16 . The exact structural details specific to the isomer C are not provided in the searched resources.
Applications De Recherche Scientifique
Overview of Temsirolimus in Cancer Treatment
Temsirolimus, a derivative of rapamycin, exhibits preclinical and early clinical anti-tumor activity in a variety of solid and hematologic tumors, both as a monotherapy and in combination with other treatments. Its mechanism involves the inhibition of the mammalian target of rapamycin (mTOR) pathway, which is activated in numerous human cancers, leading to increased susceptibility to mTOR inhibitors. Clinical trials have demonstrated temsirolimus's effectiveness, particularly in advanced renal cell carcinoma and relapsed/refractory mantle cell lymphoma, showcasing its potential in cancer therapy (Dancey, Curiel, & Purvis, 2009).
mTOR Pathway and Cancer
The mTOR signaling pathway plays a crucial role in cell growth, survival, and angiogenesis. Disruptions in this pathway are frequently observed in tumor cells, making it an attractive target for cancer treatment. Temsirolimus and other rapalogs (rapamycin analogs) are under extensive evaluation in Phase III studies across several tumor types, highlighting the significance of mTOR inhibitors in oncology. These inhibitors demonstrate broad antiproliferative activity against diverse tumor cell lines and, in some cases, enhance the efficacy of other anticancer drugs in preclinical studies (Fasolo & Sessa, 2011).
Clinical Applications and Potential
mTOR inhibitors, including temsirolimus, have shown significant clinical activity in advanced-stage renal cell carcinoma (RCC). Both parenteral and oral formulations of these inhibitors are in development, with studies investigating their combination with VEGF/VEGFR-blocking agents to augment anticancer effects. These findings suggest that mTOR inhibition could become a cornerstone in the management of RCC and possibly other malignancies (Dasanu, Clark, & Alexandrescu, 2009).
Mécanisme D'action
Target of Action
Temsirolimus Isomer C primarily targets the mammalian target of rapamycin (mTOR) . mTOR is a kinase enzyme inside the cell that collects and interprets the numerous and varied growth and survival signals received by tumor cells . It plays a crucial role in controlling many cellular functions such as cell proliferation, cell survival, protein synthesis, and transcription .
Mode of Action
This compound acts as an inhibitor of mTOR . It binds to an intracellular protein, FKBP-12, and the protein-drug complex inhibits the activity of mTOR that controls cell division . This inhibition of mTOR activity results in a G1 growth arrest in treated tumor cells . When mTOR is inhibited, its ability to phosphorylate p70S6k and S6 ribosomal protein, which are downstream of mTOR in the PI3 kinase/AKT pathway, is blocked .
Biochemical Pathways
The inhibition of mTOR by this compound affects multiple tumour-promoting intracellular signalling pathways . It interferes with the synthesis of proteins that regulate proliferation, growth, and survival of tumor cells . In in vitro studies using renal cell carcinoma cell lines, temsirolimus inhibited the activity of mTOR and resulted in reduced levels of the hypoxia-inducible factors HIF-1 and HIF-2 alpha, and the vascular endothelial growth factor .
Pharmacokinetics
The pharmacokinetics of this compound and its major metabolite, sirolimus, are significantly affected by enzyme-inducing antiepileptic drugs (EIAED). For patients receiving EIAEDs, the systemic exposure to temsirolimus is lower by 1.5-fold. Likewise, peak concentrations and exposure to sirolimus are lower by 2-fold . Brain tumor tissue concentrations of temsirolimus and sirolimus are relatively comparable in both groups of patients at their respective dose levels .
Result of Action
The result of this compound’s action is the inhibition of tumor angiogenesis by reducing the synthesis of VEGF . Treatment with temsirolimus leads to cell cycle arrest in the G1 phase . It also interferes with the synthesis of proteins that regulate proliferation, growth, and survival of tumor cells .
Action Environment
The action of this compound can interconvert between three isomers: A, B, and C in solution . Isomer B is the predominant isomer in both solution and solid states, whereas Isomer A is only observed in solution state . This suggests that the action environment, particularly the solution state, can influence the efficacy and stability of this compound .
Safety and Hazards
Temsirolimus, which is structurally related to Temsirolimus Isomer C, is known to be harmful if swallowed, inhaled, or absorbed through the skin . Exposure may result in hypersensitivity reactions, nausea, diarrhea, anorexia (decreased appetite), weight loss, asthenia (muscle weakness), dyspnea (shortness of breath), pneumonitis/interstitial lung disease, mucositis/stomatitis (inflammation/ulceration of the mucous membranes lining of the mouth and digestive tract), skin rash, pruritus (itching), leukopenia (decreased white blood cell levels), thrombocytopenia (decreased blood platelets), anemia, hyperglycemia (elevated blood sugar level), hypercholesterolemia (elevated serum cholesterol level), hypertriglyceridemia (elevated serum triglyceride level), and hypophosphatemia (low serum phosphorus) .
Analyse Biochimique
Biochemical Properties
Temsirolimus Isomer C interacts with various enzymes and proteins, primarily the mTOR kinase. It inhibits mTOR, which is involved in multiple tumour-promoting intracellular signalling pathways and controls many cellular functions such as proliferation, survival, protein synthesis, and transcription of HIF-α .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by blocking the translation of cell cycle regulatory proteins, thereby preventing the overexpression of angiogenic growth factors . This impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with mTOR kinase. By selectively inhibiting mTOR, it blocks the translation of cell cycle regulatory proteins and prevents the overexpression of angiogenic growth factors . This leads to changes in gene expression and impacts the cell’s function .
Temporal Effects in Laboratory Settings
It is known that Temsirolimus, the parent compound, has shown antitumour activity in patients with relapsed or refractory mantle cell lymphoma (MCL) .
Dosage Effects in Animal Models
The parent compound, Temsirolimus, has shown significant survival benefits in patients with advanced renal cell carcinoma (RCC) and a poor prognosis .
Metabolic Pathways
This compound is involved in the mTOR signaling pathway. It interacts with mTOR kinase, leading to the inhibition of this enzyme and impacting the cell’s metabolic flux .
Transport and Distribution
It is known that the parent compound, Temsirolimus, selectively inhibits mTOR, suggesting that it may be transported to sites where mTOR is active .
Subcellular Localization
Given its interaction with mTOR, it is likely that it localizes to sites where mTOR is active .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of Temsirolimus Isomer C can be achieved by modifying the synthesis pathway of Temsirolimus. The key modification involves the use of Isomer C instead of Isomer A. The synthesis pathway involves the conversion of Isomer C to Temsirolimus Isomer C.", "Starting Materials": [ "Sirolimus", "Ethyl vinyl ether", "Triethylamine", "Tetrahydrofuran", "Methanol", "Sodium hydroxide", "Hydrochloric acid", "Water", "Dichloromethane", "Acetic anhydride", "Pyridine", "Methanesulfonic acid", "Acetonitrile", "Ethyl acetate" ], "Reaction": [ "Sirolimus is reacted with ethyl vinyl ether and triethylamine in tetrahydrofuran to form a vinyl ether intermediate.", "The vinyl ether intermediate is then hydrolyzed with methanol and sodium hydroxide to form a hydroxy ether intermediate.", "The hydroxy ether intermediate is then reacted with hydrochloric acid in dichloromethane to form a chloride intermediate.", "The chloride intermediate is then reacted with acetic anhydride and pyridine in dichloromethane to form a mixed anhydride intermediate.", "The mixed anhydride intermediate is then reacted with methanesulfonic acid in acetonitrile to form Temsirolimus Isomer C.", "Temsirolimus Isomer C is then purified using ethyl acetate." ] } | |
Numéro CAS |
1027067-40-8 |
Formule moléculaire |
C56H87NO16 |
Poids moléculaire |
1030.303 |
InChI |
InChI=1S/C56H87NO16/c1-33-17-13-12-14-18-34(2)45(68-9)29-41-22-20-35(3)51(63)56(67,73-41)53(65)57-24-16-15-19-42(57)52(64)71-46(30-43(60)36(4)26-39(7)49(62)50(70-11)48(61)38(6)25-33)37(5)27-40-21-23-44(47(28-40)69-10)72-54(66)55(8,31-58)32-59/h12-14,17-18,26,33,35-38,40-42,44-47,49-50,58-59,62,67H,15-16,19-25,27-32H2,1-11H3/b14-12-,17-13-,34-18-,39-26-/t33-,35-,36-,37-,38-,40+,41+,42+,44-,45+,46+,47-,49-,50+,56?/m1/s1 |
Clé InChI |
PBNLCQXMVFPNMZ-VWKGPCQQSA-N |
SMILES |
CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(C1=O)(O2)O)C(C)CC4CCC(C(C4)OC)OC(=O)C(C)(CO)CO)C)C)O)OC)C)C)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



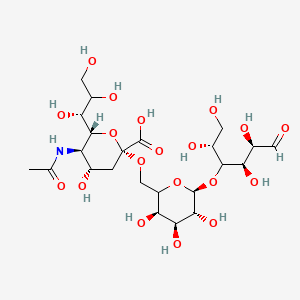
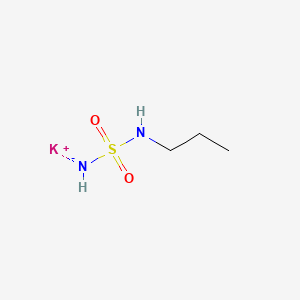

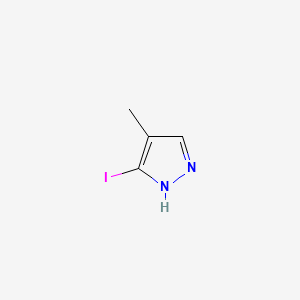

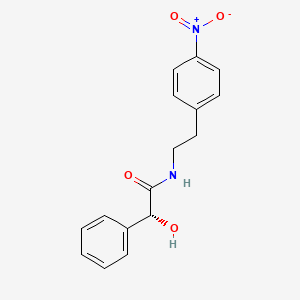
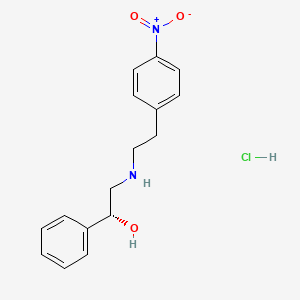
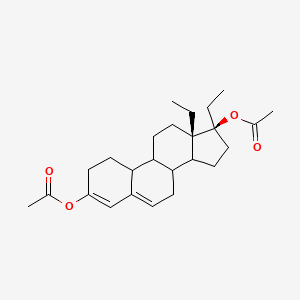


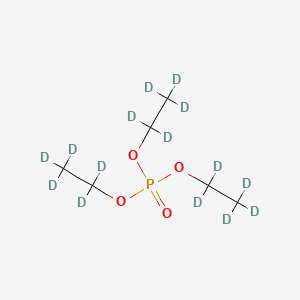
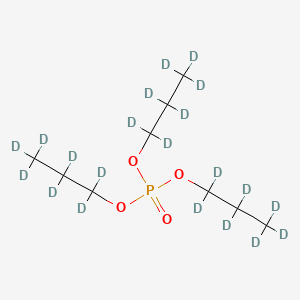
![3,8-Diazabicyclo[3.2.1]octane, 3-phenyl-](/img/structure/B579872.png)
![2',3'-Dihydro-1'H-spiro[cyclopropane-1,4'-isoquinolin]-1'-one](/img/structure/B579873.png)